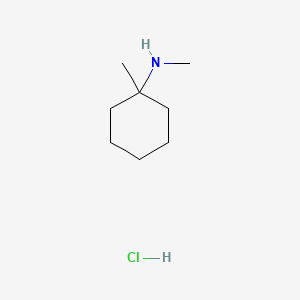

Cyclohexylamine, N,1-dimethyl-, hydrochloride

Description

Contextual Significance of Methylated Cyclohexylamine (B46788) Derivatives in Organic Synthesis and Medicinal Chemistry

Methylated cyclohexylamine derivatives are pivotal building blocks in the synthesis of a wide array of organic molecules. nbinno.comnbinno.com Their utility stems from the presence of the amine functional group, which can readily undergo various chemical transformations. In organic synthesis, these compounds serve as versatile intermediates. For instance, N,N-dimethylcyclohexylamine is utilized as a catalyst in reactions like the three-component Strecker reaction on water and as a switchable hydrophilicity solvent for extractions. sigmaaldrich.com

The introduction of methyl groups can significantly alter the pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry. nih.govresearchgate.net Methylation can impact a compound's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. nih.gov The cyclohexylamine scaffold itself is a privileged structure in drug design, appearing in various therapeutic agents. orgsyn.org For example, cyclohexylamine derivatives are precursors to pharmaceuticals such as mucolytics, analgesics, and bronchodilators. atamankimya.com

The specific substitution pattern of N,1-dimethylcyclohexylamine, with a geminal dimethylamino and methyl group on the cyclohexane (B81311) ring, presents a unique structural motif. This arrangement can influence the conformational preferences of the cyclohexane ring and the steric accessibility of the nitrogen's lone pair of electrons, which in turn can fine-tune its reactivity and biological activity.

Historical Perspectives on Related Cyclohexylamine Syntheses and Applications

The synthesis of cyclohexylamine and its derivatives has a rich history dating back to the early 20th century. One of the primary methods for producing cyclohexylamine is the catalytic hydrogenation of aniline, a process that has been refined over the years with various catalysts, including cobalt and nickel. wikipedia.orgatamanchemicals.com Another established method is the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.org

The development of N-methylated cyclohexylamines followed, with early methods for synthesizing N-methylcyclohexylamine involving the reductive amination of cyclohexanone (B45756) with methylamine (B109427) or the hydrogenation of methylaniline. nbinno.comchemicalbook.com The synthesis of N,N-dimethylcyclohexylamine can be achieved through the reaction of cyclohexylamine with formaldehyde (B43269) and hydrogen, or by the reaction with methyl chloride. chemicalbook.comchemicalbook.com A common laboratory-scale synthesis involves the Leuckart reaction.

Historically, the applications of cyclohexylamine derivatives have been diverse. They have been used as corrosion inhibitors, accelerators for vulcanization, and as intermediates in the production of insecticides, plasticizers, and dyes. atamankimya.comatamanchemicals.com The discovery of the artificial sweetener cyclamate, a derivative of cyclohexylamine, marked a significant application in the food industry.

The synthesis of gem-disubstituted cyclohexylamines, such as the precursor to N,1-dimethylcyclohexylamine, can be approached through methods like the Ritter reaction on a suitable tertiary alcohol or by the reductive amination of 1-methylcyclohexanone. Subsequent N-methylation would then yield the final product. The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid.

Table 1: Physicochemical Properties of a Related Compound: N,N-Dimethylcyclohexylamine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇N | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 127.23 g/mol | sigmaaldrich.comcymitquimica.com |

| Boiling Point | 158-159 °C | sigmaaldrich.comchemicalbook.com |

| Density | 0.849 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | 1.454 (n20/D) | sigmaaldrich.com |

| Flash Point | 108 °F | chemicalbook.com |

| Solubility in Water | 10 g/L (20 °C) | chemicalbook.com |

Table 2: Spectroscopic Data for a Related Compound: N,N-Dimethylcyclohexylamine

| Spectroscopic Data | Values | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 2.27 (s, 6H), 2.13 (m, 1H), 1.85-1.05 (m, 10H) | chemicalbook.com |

| ¹³C NMR (D₂O), δ (ppm) | 65.1, 40.5, 28.9, 25.8, 25.5 | spectrabase.com |

| Mass Spectrometry (EI), m/z | 127 (M+), 84 (base peak), 71 | nih.govreddit.com |

Synthetic Pathways to N,1-Dimethylcyclohexylamine Hydrochloride Explored

The synthesis of N,1-dimethylcyclohexylamine hydrochloride, a significant chemical intermediate, is achievable through various strategic methodologies. These approaches range from classical reductive aminations to the use of advanced catalytic systems, with a growing emphasis on stereoselective control. This article delves into the primary synthetic routes for this compound, focusing on the chemical transformations and strategies employed to achieve the desired molecular architecture.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,1-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(9-2)6-4-3-5-7-8;/h9H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXPBYSLCRZGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238069 | |

| Record name | Cyclohexylamine, N,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-21-4 | |

| Record name | Cyclohexylamine, N,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090226214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine, N,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-dimethylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of N,1 Dimethylcyclohexylamine Hydrochloride

Elucidation of Molecular Structure through Multi-Nuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For N,1-dimethylcyclohexylamine hydrochloride, multi-nuclear (¹H, ¹³C) and multi-dimensional experiments are essential for unambiguous resonance assignment and conformational analysis.

The protonation of the nitrogen atom in the hydrochloride salt significantly influences the chemical shifts of nearby nuclei, causing a general downfield shift compared to the free amine due to the inductive effect of the positive charge.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl groups and a complex, overlapping region for the cyclohexane (B81311) ring protons. The C1-methyl group, being attached to a quaternary carbon, would appear as a sharp singlet. The N-methyl group protons would also present as a singlet, though its chemical shift would be influenced by the solvent and pH. The ten protons on the cyclohexane ring (at positions C2 through C6) would produce a series of complex multiplets due to extensive spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for N,1-Dimethylcyclohexylamine Hydrochloride in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C1-CH₃ | ~1.2 - 1.4 | Singlet |

| N-CH₃ | ~2.6 - 2.8 | Singlet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would theoretically display eight distinct signals, corresponding to each unique carbon atom in the molecule. The presence of two methyl substituents and the nitrogen atom breaks the symmetry of the cyclohexane ring. The chemical shifts would be diagnostic, with the quaternary carbon (C1) appearing significantly downfield, and the carbons adjacent to the nitrogen (C1 and N-CH₃) showing shifts characteristic of aminium salts.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,1-Dimethylcyclohexylamine Hydrochloride in D₂O

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~60 - 65 |

| C2 / C6 | ~30 - 35 |

| C3 / C5 | ~23 - 26 |

| C4 | ~24 - 27 |

| C1-CH₃ | ~20 - 25 |

Note: These are estimated values based on substituent effects on analogous cyclohexyl systems.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful experiments for determining the spatial proximity of protons, which is crucial for conformational analysis. chemicalbook.com For a substituted cyclohexane like N,1-dimethylcyclohexylamine, these techniques can establish the preferred orientation of the substituents (axial vs. equatorial).

In its stable chair conformation, key spatial relationships could be identified:

Axial vs. Equatorial C1-Methyl Group: A NOESY cross-peak between the protons of the C1-methyl group and the axial protons at C2 and C6 (the 1,3-diaxial interaction) would provide definitive evidence for an axial orientation of the methyl group. The absence of this correlation and the presence of cross-peaks to equatorial protons would suggest an equatorial position.

Stereoisomer Differentiation and Absolute Configuration Determination

N,1-Dimethylcyclohexylamine possesses a stereocenter at the C1 position. Upon protonation to form the hydrochloride salt, the nitrogen atom also becomes a stable chiral center, giving rise to diastereomers and enantiomers. The determination of the absolute configuration at these centers is a critical analytical challenge.

Several methods can be employed for this purpose:

NMR Spectroscopy with Chiral Derivatizing Agents: The amine can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric amides. These diastereomers will have distinct NMR spectra, with observable differences in the chemical shifts of protons near the newly formed amide bond. By analyzing these differences (the Δδ values), the absolute configuration of the C1 center can be determined. chemicalbook.com

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. If a single crystal of one of the enantiomers (typically as a salt with a chiral counter-ion) can be grown, X-ray diffraction analysis can unambiguously resolve the three-dimensional arrangement of atoms in space. chemicalbook.com

X-ray Crystallographic Analysis of N,1-Dimethylcyclohexylamine Hydrochloride and Its Derivatives

While no specific crystal structure for N,1-dimethylcyclohexylamine hydrochloride is publicly documented, X-ray crystallography remains the gold standard for solid-state structural analysis. A successful crystallographic study of this compound or a suitable derivative would provide a wealth of precise structural information.

Key insights from a hypothetical X-ray analysis would include:

Unambiguous Stereochemistry: The absolute configuration of both the C1 and the nitrogen stereocenters would be definitively established.

Conformational Details: The analysis would confirm the adoption of a chair conformation by the cyclohexane ring and reveal the precise bond lengths and angles. It would also show the solid-state orientation of the C1-methyl and N-methylammonium substituents (axial or equatorial).

Intermolecular Interactions: The crystal packing would be elucidated, showing hydrogen bonding between the ammonium (B1175870) proton (N-H) and the chloride counter-ion, as well as other potential van der Waals interactions that stabilize the crystal lattice.

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which can be used to confirm the elemental composition of N,1-dimethylcyclohexylamine. The fragmentation patterns observed in the mass spectrum offer valuable structural information, corroborating the connectivity of the molecule.

For N,1-dimethylcyclohexylamine (molecular weight: 127.23 g/mol ), the protonated molecular ion [M+H]⁺ would be observed in soft ionization techniques like electrospray ionization (ESI). In electron ionization (EI), the molecular ion (M⁺˙) and several characteristic fragment ions would be expected. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation.

Predicted key fragmentation pathways include:

Loss of a methyl radical (•CH₃): α-cleavage involving the C1-methyl bond would result in the loss of a methyl radical (15 Da) and the formation of a stable iminium cation at m/z 112.

Loss of a cyclohexyl ring fragment: α-cleavage of the C1-C2 (or C1-C6) bond would lead to the loss of a larger alkyl radical, resulting in an iminium ion fragment.

Ring Opening: Subsequent fragmentation of the cyclohexane ring can lead to a series of smaller fragment ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of N,1-Dimethylcyclohexylamine

| m/z (Predicted) | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 127 | [C₈H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₇H₁₄N]⁺ | α-cleavage: Loss of •CH₃ from C1 |

Note: These predictions are based on established fragmentation rules for tertiary amines.

Computational Chemistry and Theoretical Studies of N,1 Dimethylcyclohexylamine Hydrochloride

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the molecular and electronic properties of a compound from first principles. nih.gov These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide a detailed understanding of the geometry, stability, and electronic nature of N,1-dimethylcyclohexylamine hydrochloride. researchgate.net

The conformational landscape of N,1-dimethylcyclohexylamine hydrochloride is critical to its properties and interactions. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. The substituents—a methyl group and a protonated N-methylamino group at the 1-position—can adopt either axial or equatorial positions.

Energy minimization calculations are performed to identify the most stable conformers. scispace.com These calculations systematically alter the geometry of the molecule to find the arrangement of atoms with the lowest potential energy. For N,1-dimethylcyclohexylamine hydrochloride, the relative stability of the conformers where the N,1-dimethyl group is in an axial versus an equatorial position would be determined. The results of such a hypothetical analysis are presented in Table 1.

Table 1: Hypothetical Conformational Analysis of N,1-Dimethylcyclohexylamine Hydrochloride

| Conformer | N-methyl Group Position | 1-methyl Group Position | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Equatorial | Axial | 0.00 | 75.3 |

This table illustrates that the conformer with the N-methyl group in the equatorial position and the 1-methyl group in the axial position is the most stable, with a lower relative energy and consequently a higher predicted population at equilibrium.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For N,1-dimethylcyclohexylamine hydrochloride, FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized on the more electron-rich parts of the molecule, while the LUMO would be situated on the electron-deficient areas. A hypothetical FMO analysis is summarized in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies for N,1-Dimethylcyclohexylamine Hydrochloride

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | 2.13 |

This table provides the calculated energies of the frontier orbitals. The large HOMO-LUMO gap suggests that N,1-dimethylcyclohexylamine hydrochloride is a relatively stable molecule.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. easychair.orgresearchgate.net In the context of N,1-dimethylcyclohexylamine hydrochloride, MD simulations can be used to explore its interactions with a biological target, such as a receptor or an enzyme. nih.gov These simulations provide insights into the binding process, the stability of the ligand-target complex, and the specific interactions that govern binding. unibo.it

An MD simulation would begin with a starting structure of the N,1-dimethylcyclohexylamine hydrochloride molecule docked into the binding site of a target protein. The system is then solvated, and the trajectories of all atoms are calculated over a period of time by integrating Newton's laws of motion. The results can reveal key information such as binding free energies, conformational changes in both the ligand and the target upon binding, and the specific amino acid residues involved in the interaction.

Table 3: Illustrative Results from a Hypothetical MD Simulation of N,1-Dimethylcyclohexylamine Hydrochloride with a Target Protein

| Parameter | Value |

|---|---|

| Binding Free Energy (ΔG_bind) | -8.2 kcal/mol |

| Key Interacting Residues | Asp-112, Phe-290, Tyr-334 |

This table presents hypothetical data from an MD simulation, indicating a favorable binding affinity and identifying the key residues and types of interactions that stabilize the complex.

Prediction of Reactivity and Mechanistic Pathways using Theoretical Models

Theoretical models based on quantum chemistry can be used to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. mdpi.com For N,1-dimethylcyclohexylamine hydrochloride, these models can help to understand its chemical behavior under various conditions. nih.gov

By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, the mechanism of a metabolic transformation or a synthetic reaction involving N,1-dimethylcyclohexylamine hydrochloride could be investigated.

Table 4: Hypothetical Activation Energies for a Proposed Metabolic Reaction of N,1-Dimethylcyclohexylamine

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| N-demethylation | 25.4 |

This table illustrates how theoretical calculations can predict the relative feasibility of different reaction pathways, with the lower activation energy for N-demethylation suggesting it is the more likely metabolic route.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate structural or physicochemical properties of a series of molecules with their activities. nih.govrsc.org

For N,1-dimethylcyclohexylamine hydrochloride, a computational SAR study would involve generating a set of related molecules with variations in their structure (e.g., different substituents on the cyclohexane ring or the nitrogen atom). researchgate.net For each of these analogs, a set of molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) would be calculated. These descriptors are then used to build a mathematical model that predicts the biological activity. Such models are valuable for guiding the design of new compounds with improved potency or other desirable properties.

Table 5: Example of a Simple QSAR Model for a Series of Cyclohexylamine (B46788) Derivatives

| Biological Activity (log(1/IC50)) | Equation |

|---|

This table presents a hypothetical QSAR equation where the biological activity is predicted based on the octanol-water partition coefficient (logP) and the molecular weight. This type of model can be used to predict the activity of new, unsynthesized derivatives.

Chemical Reactivity and Derivative Synthesis of N,1 Dimethylcyclohexylamine Hydrochloride

Reaction Mechanisms of the Amine Functional Group

The reactivity of N,1-dimethylcyclohexylamine is primarily centered around the nitrogen atom of the amine group. As a tertiary amine, it contains a lone pair of electrons, making it a nucleophile and a base. However, the attachment of two methyl groups and a sterically demanding 1-methylcyclohexyl group to the nitrogen results in significant steric hindrance, which modulates its reactivity compared to less hindered amines.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom allows N,1-dimethylcyclohexylamine (in its free base form) to act as a nucleophile, reacting with various electrophiles. A primary example is the reaction with alkyl halides in a nucleophilic substitution (SN2) reaction to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org

Reaction with Alkyl Halides: The reaction proceeds by the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide ion.

Reactants: N,1-dimethylcyclohexylamine, Alkyl Halide (e.g., CH₃I, CH₃CH₂Br)

Product: N,1,N,N-tetramethylcyclohexanaminium halide or similar quaternary ammonium salt.

Due to the significant steric hindrance around the tertiary nitrogen, the rate of this SN2 reaction is generally slower than that of less hindered tertiary or secondary amines. masterorganicchemistry.com The reaction is most efficient with less sterically demanding alkyl halides, such as methyl iodide. masterorganicchemistry.com

| Electrophile | Reagent | Product Type | Relative Rate |

| Methyl Iodide (CH₃I) | N,1-dimethylcyclohexylamine | Quaternary Ammonium Iodide | Fastest |

| Ethyl Bromide (CH₃CH₂Br) | N,1-dimethylcyclohexylamine | Quaternary Ammonium Bromide | Slower |

| Isopropyl Chloride ((CH₃)₂CHCl) | N,1-dimethylcyclohexylamine | Quaternary Ammonium Chloride | Very Slow / No Reaction |

This interactive table summarizes the expected outcomes of nucleophilic substitution reactions.

Acylation and Sulfonylation Processes

Tertiary amines like N,1-dimethylcyclohexylamine cannot undergo direct acylation or sulfonylation to form amides or sulfonamides because they lack a proton on the nitrogen atom that can be replaced. libretexts.org However, they play a crucial role as catalysts and acid scavengers in these reactions when alcohols or primary/secondary amines are the nucleophiles.

In the acylation of an alcohol with an acyl chloride, N,1-dimethylcyclohexylamine can serve two purposes:

Catalyst: It can react with the acyl chloride to form a highly reactive N-acylammonium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol than the original acyl chloride.

Acid Scavenger: The reaction produces hydrochloric acid (HCl), which can be neutralized by the basic amine, preventing unwanted side reactions and driving the equilibrium towards the product side.

A similar role is played in sulfonylation reactions with sulfonyl chlorides.

Oxidative and Reductive Transformations

The nitrogen atom of tertiary amines is susceptible to oxidation. Treatment of N,1-dimethylcyclohexylamine with oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or Caro's acid results in the formation of an N-oxide. acs.orgwikipedia.org

Formation of N-oxide: The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic oxygen atom of the oxidant.

Reactants: N,1-dimethylcyclohexylamine, Oxidizing Agent (e.g., H₂O₂)

Product: N,1-dimethylcyclohexylamine N-oxide

| Oxidizing Agent | Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Catalytic (e.g., flavin) or thermal | N,1-dimethylcyclohexylamine N-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | Aprotic solvent (e.g., CH₂Cl₂) | N,1-dimethylcyclohexylamine N-oxide |

| Caro's Acid (H₂SO₅) | Aqueous solution | N,1-dimethylcyclohexylamine N-oxide |

This table outlines common methods for the oxidation of the tertiary amine.

These N-oxides are highly polar molecules and can be reduced back to the parent tertiary amine using various reducing agents, such as H₂/Pd, PPh₃, or TiCl₃.

Cyclohexane (B81311) Ring Modifications and Substituent Introduction

The cyclohexane ring of N,1-dimethylcyclohexylamine is a saturated hydrocarbon moiety, making its C-H bonds generally unreactive towards many chemical reagents. Modifications typically require harsh conditions or the introduction of activating functional groups.

Functionalization of the Cyclohexane Moiety

Direct functionalization of the saturated cyclohexane ring is challenging. Reactions would likely proceed through highly reactive intermediates, such as free radicals. For instance, free-radical halogenation (e.g., using Br₂ with UV light) could introduce a bromine atom onto the ring, but this process typically lacks selectivity and would likely yield a complex mixture of mono- and poly-halogenated products at various positions.

A more controlled approach to functionalization involves starting with a precursor molecule that already contains a functional group on the cyclohexane ring, which can then be chemically modified.

Synthesis of Spatially Defined Derivatives

The synthesis of specific stereoisomers (spatially defined derivatives) is governed by the principles of cyclohexane conformational analysis. The N,1-dimethylcyclohexylamine molecule has two substituents on the same carbon (C1), meaning one must be in an axial position and the other equatorial in the chair conformation. libretexts.orglibretexts.org Due to the rapid interconversion (ring flip) between the two chair forms, these positions are averaged.

However, the introduction of a new substituent at a different position on the ring (e.g., C2, C3, or C4) leads to the formation of diastereomers (cis/trans isomers). The stereochemical outcome of such a reaction is heavily influenced by the steric bulk of the existing 1,1-disubstituted center.

For example, if a derivative of N,1-dimethylcyclohexylamine containing a double bond (e.g., 1-(dimethylamino)-1-methylcyclohex-3-ene) undergoes hydrogenation, the catalyst would likely deliver hydrogen from the less sterically hindered face of the ring, leading to a preferred stereoisomer. The bulky 1,1-disubstituted group would direct the incoming reagent to the opposite face of the ring, a concept known as steric approach control. This principle is fundamental in the stereoselective synthesis of substituted cyclohexanes. mdpi.comacs.org

The stability of the resulting substituted cyclohexane derivatives is also determined by the preference of bulky groups to occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.org In synthesizing a derivative, the reaction conditions can be chosen to favor the formation of the thermodynamically more stable product, which is often the isomer with the largest substituents in equatorial positions.

Design and Synthesis of Novel N,N-Dimethylcyclohexylamine Derivatives

The inherent structural features of N,N-dimethylcyclohexylamine, including its tertiary amine functionality and the saturated carbocyclic ring, provide a unique platform for the generation of diverse derivatives. The hydrochloride salt form enhances its stability and handling properties, making it a convenient starting material for various synthetic transformations.

Development of Amine-Based Scaffolds for Chemical Research

The N,N-dimethylcyclohexylamine core serves as a valuable building block for the construction of more elaborate amine-based scaffolds. These scaffolds are instrumental in medicinal chemistry and materials science, offering a three-dimensional framework that can be further functionalized to interact with biological targets or to impart specific properties to materials.

Research in this area has focused on leveraging the reactivity of the tertiary amine and the cyclohexyl ring. For instance, the nitrogen atom can participate in quaternization reactions, leading to the formation of quaternary ammonium salts with potential applications as phase-transfer catalysts or antimicrobial agents.

Furthermore, derivatives of N,N-dimethylcyclohexylamine can be prepared through methylation of primary amine derivatives of cyclohexane. This process involves the reaction of a cyclohexane primary amine with formaldehyde (B43269) and hydrogen in the presence of a catalyst at elevated temperature and pressure. Such derivatives, which have a structure similar to N,N-dimethylcyclohexylamine but may contain additional functional groups, can be used as catalysts in the preparation of polyurethane and polyisocyanurate foams.

A significant application of N,N-dimethylcyclohexylamine is in organocatalysis. It has been effectively used as a catalyst in the three-component Strecker reaction on water, a method for synthesizing α-aminonitriles, which are precursors to amino acids sigmaaldrich.com. This highlights its role in facilitating complex bond formations under environmentally benign conditions. The reaction involves a ketone or aldehyde, an aniline, and acetyl cyanide, with N,N-dimethylcyclohexylamine acting as the Lewis base catalyst sigmaaldrich.com.

Below is a representative table of reaction parameters for the synthesis of N,N-dimethylcyclohexylamine, which can be a precursor to more complex scaffolds.

| Parameter | Value |

| Reactants | Cyclohexanone (B45756), Dimethylamine (B145610), Hydrogen |

| Catalyst | Palladium on Carbon (Pd/C) |

| Pressure | 2.5-3.5 MPa |

| Temperature | 100-140 °C |

| Reaction Time | 3-9 hours |

Preparation of Complex Molecular Architectures

The utility of N,N-dimethylcyclohexylamine extends to its role as a reagent in the synthesis of complex molecular structures. Its basic nature and steric profile can influence the stereochemistry and regioselectivity of reactions, making it a valuable tool for synthetic chemists.

One notable example is its use in the synthesis of a derivative of Irosustat, a steroid sulfatase inhibitor. In this synthesis, N,N-dimethylcyclohexylamine is employed as a base in the reaction of a precursor with dimethylsulfamoyl chloride (Me2NSO2Cl) at elevated temperatures (90–95 °C) researchgate.net. This step is crucial for the introduction of the sulfamate group, a key pharmacophore of the final molecule researchgate.net.

The synthesis of various heterocyclic compounds can also be influenced by cyclohexylamine (B46788) derivatives. For example, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, a derivative of cyclohexylamine, reacts with various nitrogen nucleophiles like hydrazine derivatives, guanidine, aminopyrazoles, aminotriazoles, and aminobenzimidazoles to form a range of fused heterocyclic systems researchgate.net. These reactions, often carried out under microwave irradiation, lead to the formation of pyrazoles, pyrimidines, pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, respectively researchgate.net.

The following table summarizes some of the complex molecular architectures synthesized using cyclohexylamine derivatives as precursors.

| Precursor | Reagent | Resulting Architecture |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Hydrazine derivatives | Pyrazole derivatives |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Guanidine | 2,4-Diaminopyrimidine derivative |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Amino pyrazoles | Pyrazolo[1,5-a]pyrimidine derivatives |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | 1,2,4-Aminotriazole | Triazolo[4,3-a]pyrimidine derivative |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole derivative |

Mechanistic Investigations of N,1 Dimethylcyclohexylamine Hydrochloride Interactions

Molecular Target Interaction Mechanisms (In Vitro/Preclinical Focus)

While specific in vitro and preclinical studies on N,1-dimethylcyclohexylamine hydrochloride are scarce, the chemical structure suggests potential interactions with various biological targets. Tertiary amines and cyclohexylamine (B46788) derivatives are known to interact with enzymes and receptors, providing a basis for hypothesized mechanisms.

Enzyme Modulation and Binding Mechanisms

Tertiary amines can act as inhibitors for various enzymes. For instance, a series of tertiary amine derivatives of chlorochalcone (B8783882) have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. nih.gov The inhibitory mechanism of these compounds involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov While no direct studies confirm similar activity for N,1-dimethylcyclohexylamine hydrochloride, its tertiary amine structure suggests a potential for interaction with cholinesterases or other enzymes with similar active site characteristics.

A study on acetazolamide-based bacterial carbonic anhydrase inhibitors showed that analogs containing cyclic tertiary amines exhibited potent inhibition of the enzyme. acs.org This suggests that the cyclic amine moiety can be a key pharmacophore for enzyme inhibition.

| Compound Class | Target Enzyme | Inhibition Mechanism | Key Structural Feature |

| Tertiary Amine Chlorochalcone Derivatives | Acetylcholinesterase (AChE) | Mixed-type inhibition, binding to CAS and PAS | Tertiary amine group |

| Acetazolamide Analogs | Carbonic Anhydrase | Not specified | Cyclic tertiary amine |

Receptor Ligand Binding Studies (non-clinical)

Arylcyclohexylamine derivatives are well-documented for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a glutamate (B1630785) receptor in the central nervous system. mdpi.comresearchgate.net These compounds, including phencyclidine (PCP) and ketamine, act as non-competitive antagonists by binding to a specific site within the NMDA receptor's ion channel. mdpi.com Although N,1-dimethylcyclohexylamine hydrochloride lacks the aryl group characteristic of these potent NMDA receptor modulators, the cyclohexylamine scaffold is a common feature.

Furthermore, studies on cyclohexenyl derivatives have identified them as antagonists for the CC chemokine receptor 2 (CCR2), a G-protein coupled receptor involved in inflammatory responses. nih.gov This indicates that the cyclohexyl ring system can be a core structure for receptor ligands. Non-clinical studies on various N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines have also demonstrated their high affinity for the dopamine (B1211576) transporter, suggesting that cyclohexylamine derivatives can interact with neurotransmitter transporters. nih.gov

| Compound Family | Receptor Target | Mode of Action |

| Arylcyclohexylamines | NMDA Receptor | Non-competitive antagonist |

| Cyclohexenyl Derivatives | CC Chemokine Receptor 2 (CCR2) | Antagonist |

| N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines | Dopamine Transporter | High-affinity binding |

Biochemical Assay Characterization of Interactions

Biochemical assays are fundamental in characterizing the interactions of compounds with biological molecules. For tertiary amines, various assays can be employed. For example, in immunoassays, certain tertiary amine compounds have been shown to reduce interference in particle agglutination assays. google.com The proposed mechanism involves the electron-withdrawing groups on the tertiary amine increasing the partial positive charge on the nitrogen, enhancing its ability to interact electrostatically with polar or charged substances. google.com

Another biochemical assay involves the formation of π-complexes between tertiary amines and tetracyanoethylene (B109619) (TCNE), which can be measured spectrophotometrically to determine the concentration of the amine. jst.go.jp While this assay is for detection rather than characterizing biological interactions, it demonstrates the electron-donating properties of tertiary amines that can be relevant in their interactions with biological molecules.

Interaction Mechanisms in Catalytic Processes

The free base form of N,1-dimethylcyclohexylamine hydrochloride, N,N-dimethylcyclohexylamine, is known to be used as a catalyst, particularly in the production of polyurethane foams. While specific mechanistic studies on the hydrochloride salt are not available, the role of amines in catalysis is well-established, providing a framework for understanding its potential catalytic functions.

Role in Heterogeneous and Homogeneous Catalysis

Amines are widely used as catalysts in both heterogeneous and homogeneous systems. In heterogeneous catalysis, the hydrogenation of amides to amines is a key industrial process, and various solid catalysts are employed. rsc.orgresearchgate.net Amine hydrochlorides themselves can be used as bifunctional reagents in reactions like the copper-catalyzed aminochlorination of maleimides. rsc.org In this process, the amine hydrochloride serves as both the amine source and the chloride source.

In homogeneous catalysis, tertiary amines are often used as bases to neutralize acidic byproducts or as nucleophilic catalysts. rsc.org For instance, triflic acid can catalyze the direct reductive amination of carbonyl compounds to form tertiary amines. rsc.org The introduction of a tertiary amine group into a substrate can sometimes inhibit certain catalytic reactions, such as in some palladium-catalyzed cross-coupling reactions, due to the strong coordination of the amine to the metal center. acs.org

Understanding Reaction Intermediates and Transition States

The mechanism of amine-catalyzed reactions often involves the formation of specific intermediates and transition states. In aldol (B89426) reactions catalyzed by primary amines, enamine intermediates are formed. nih.govacs.orgresearchgate.net Theoretical studies have shown that these reactions proceed through half-chair transition states, where hydrogen bonding plays a crucial role in stabilizing the transition state and lowering the activation energy. nih.govacs.org

In elimination reactions, such as the Hofmann elimination, quaternary ammonium (B1175870) salts undergo elimination via an E2 mechanism. The nature of the transition state in these reactions can vary from "carbocation-like" to "carbanion-like". libretexts.orglibretexts.org While N,1-dimethylcyclohexylamine hydrochloride is a tertiary amine salt, under certain conditions, it could participate in reactions involving similar principles of intermediate and transition state formation.

| Reaction Type | Key Intermediate | Transition State | Catalyst Type |

| Aldol Reaction | Enamine | Half-chair | Primary Amine |

| Hofmann Elimination | N/A | E2 (variable) | Quaternary Ammonium Salt |

| Aminochlorination | N/A | N/A | Amine Hydrochloride/Copper |

Physicochemical Interaction Mechanisms

The mechanistic understanding of N,1-dimethylcyclohexylamine hydrochloride's interactions in various chemical systems is crucial for its application, particularly in fields like carbon dioxide capture. The following sections delve into the specifics of its behavior in solution and its role in CO2 absorption and desorption processes. While direct research on N,1-dimethylcyclohexylamine is limited, the principles of its interaction can be inferred from studies on closely related sterically hindered amines, such as N,N-dimethylcyclohexylamine (DMCA).

Solvation and Solution Chemistry Dynamics

The behavior of N,1-dimethylcyclohexylamine hydrochloride in a solvent is governed by the interplay of its ionic and organic components. As a salt, it dissociates in polar solvents like water into the N,1-dimethylcyclohexylammonium cation and the chloride anion.

The amine itself, N,1-dimethylcyclohexylamine, is a weak base. In aqueous solution, it establishes an equilibrium with its conjugate acid, the N,1-dimethylcyclohexylammonium ion:

C₆H₁₀(CH₃)N(H)CH₃ + H₂O ⇌ C₆H₁₀(CH₃)NH₂(CH₃)⁺ + OH⁻

The extent of this equilibrium is described by its pKa value. For the similar compound N,N-dimethylcyclohexylamine, the pKa is 10.72, indicating it is a relatively strong base among amines. chemicalbook.comchemicalbook.com The pH of the solution significantly affects the position of this equilibrium and thus the dominant species in the solution. solubilityofthings.com

The solubility of N,1-dimethylcyclohexylamine in water is approximately 10 g/L at 20°C. chemicalbook.comchemicalbook.com It is also soluble in many organic solvents. atamanchemicals.com This solubility behavior is critical for its application in solvent-based systems. The hydrochloride salt is expected to have a higher solubility in polar solvents due to its ionic nature.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 127.23 g/mol | sigmaaldrich.com |

| Boiling Point | 158-159 °C | sigmaaldrich.com |

| Density | 0.849 g/mL at 25 °C | sigmaaldrich.com |

| Vapor Pressure | 3.6 mmHg at 20 °C | sigmaaldrich.com |

| Water Solubility | 10 g/L at 20 °C | chemicalbook.comchemicalbook.com |

| pKa | 10.72 | chemicalbook.comchemicalbook.com |

CO2 Absorption and Desorption Mechanisms

Sterically hindered amines, including derivatives of cyclohexylamine, are of significant interest for CO2 capture due to their potential for high CO2 loading capacity and lower energy requirements for regeneration compared to conventional amines like monoethanolamine (MEA). epa.govekt.gr As a tertiary amine, the mechanism of CO2 absorption for N,1-dimethylcyclohexylamine in aqueous solution does not proceed through the formation of a stable carbamate (B1207046), which is typical for primary and secondary amines. whiterose.ac.uk

R₃N + CO₂ + H₂O ⇌ R₃NH⁺ + HCO₃⁻

This mechanism theoretically allows for a higher CO2 loading capacity (up to 1 mole of CO2 per mole of amine) compared to primary and secondary amines which are limited to 0.5 mol/mol due to stable carbamate formation.

Absorption: The absorption process is initiated by the dissolution of CO2 in the aqueous amine solution. The dissolved CO2 is then hydrated, a reaction catalyzed by the tertiary amine. The presence of the bulky cyclohexyl group and the methyl group on the nitrogen atom can influence the rate of this reaction. Research on blended amine systems containing N,N-dimethylcyclohexylamine (DMCA) has shown that these types of amines can achieve high CO2 capacities, ranging from 0.875 to 0.985 mol CO2/mol amine. epa.gov

Desorption: The regeneration of the solvent, or the desorption of CO2, is achieved by heating the CO2-rich solution. The reverse of the absorption reaction occurs, releasing the CO2 and regenerating the free amine.

R₃NH⁺ + HCO₃⁻ ⇌ R₃N + CO₂ + H₂O

Advanced Analytical Methodologies for N,1 Dimethylcyclohexylamine Hydrochloride Research

Development of High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N,1-dimethylcyclohexylamine hydrochloride. Its versatility allows for the development of specific methods to address different analytical challenges, from separating stereoisomers to detecting trace-level impurities.

The enantiomeric purity of chiral compounds is a critical parameter in pharmaceutical research. Chiral HPLC is the most widely used method for separating enantiomers and accurately determining their ratios. ijprajournal.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ijprajournal.com

For primary and secondary amines, polysaccharide-based CSPs are often effective. chromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. ijprajournal.com Mobile phase composition, particularly the use of acidic or basic additives, can significantly influence the separation. For basic compounds like amines, the addition of an acid such as ethanesulfonic acid or methanesulfonic acid to the mobile phase can improve peak shape and resolution. copernicus.org

Table 1: Illustrative Chiral HPLC Method Development Parameters

| Parameter | Typical Starting Conditions |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Hexane (B92381)/Ethanol (B145695) or Hexane/Isopropanol mixtures |

| Additives | Acidic (e.g., Trifluoroacetic Acid) or Basic (e.g., Diethylamine) |

| Detection | UV at a low wavelength (e.g., 210-230 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of impurities in pharmaceutical substances. biomedres.us It combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. biomedres.us This technique is essential for creating a comprehensive impurity profile, which includes identifying process-related impurities and degradation products. ijprajournal.com

For the trace analysis of organic compounds in various matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity. nih.govrestek.com In the context of N,1-dimethylcyclohexylamine hydrochloride, an LC-MS method would be invaluable for detecting and identifying any potential by-products from its synthesis or degradation. The development of such a method would involve optimizing the chromatographic conditions to separate the main compound from its impurities and tuning the mass spectrometer parameters to achieve sensitive detection of all relevant ions.

Table 2: General LC-MS Parameters for Impurity Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | A gradient of water with formic acid and acetonitrile (B52724) with formic acid |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Detection Mode | Full scan for unknown identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis |

Gas Chromatography (GC) Applications in Research

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While N,1-dimethylcyclohexylamine hydrochloride is a salt and thus non-volatile, the free base, N,1-dimethylcyclohexylamine, is amenable to GC analysis. Often, derivatization is employed for amines to improve their chromatographic behavior and detection. h-brs.de

GC coupled with Mass Spectrometry (GC-MS) is a highly effective method for the identification of volatile organic compounds. The mass spectrum of N,N-Dimethylcyclohexylamine, a closely related compound, is available in databases and shows characteristic fragmentation patterns that can be used for its identification. nih.gov For the analysis of alkylamines, derivatization with reagents like pentafluorobenzaldehyde (B1199891) or isobutyl chloroformate can enhance sensitivity and selectivity. copernicus.orgacs.org

A GC-MS method for N,1-dimethylcyclohexylamine would likely involve a sample preparation step to convert the hydrochloride salt to the free base, followed by direct injection or derivatization. The chromatographic conditions would be optimized to ensure good peak shape and separation from any potential volatile impurities.

Table 3: Potential GC-MS Parameters for N,1-dimethylcyclohexylamine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Non-polar (e.g., DB-5) or mid-polar capillary column |

| Injection Mode | Split or splitless |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) |

| Ionization Source | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Method Validation and Qualification for Research Purity and Identity

The validation of analytical procedures is a critical step to ensure that a method is suitable for its intended purpose. npra.gov.my For purity and identity testing in a research context, method validation or qualification provides confidence in the reliability of the analytical data. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures. ich.orgeuropa.eu

For an HPLC method aimed at determining the purity of N,1-dimethylcyclohexylamine hydrochloride, the validation would typically include an assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org

The qualification of a method for research purposes may not require the full extent of validation as a method used for routine quality control in a regulated environment, but it should still demonstrate that the method is scientifically sound and fit for its intended use.

Applications in Chemical Synthesis and Materials Science

Utility as an Intermediate in Complex Organic Synthesis

No specific studies or synthesis protocols were identified that utilize Cyclohexylamine (B46788), N,1-dimethyl-, hydrochloride as a key intermediate in the production of more complex molecules.

Role as a Scaffold in Medicinal Chemistry Design and Lead Compound Development

There is no available research indicating that this specific compound has been used as a molecular scaffold or starting point for lead compound development in medicinal chemistry.

Environmental Transformation and Fate in Research Contexts

Pathways of Environmental Degradation (non-toxicology focus)

The environmental degradation of Cyclohexylamine (B46788), N,1-dimethyl-, hydrochloride, is a complex process influenced by various abiotic factors. Research into its environmental persistence suggests that it is susceptible to degradation through several pathways, primarily oxidation and biodegradation, which are discussed in detail in the subsequent section.

One of the key abiotic degradation pathways for N,N-dimethylcyclohexylamine is oxidation. bdmaee.net Prolonged exposure to air and light is known to cause its oxidation. bdmaee.net While specific kinetic studies on the hydrolysis and photolysis of N,N-dimethylcyclohexylamine hydrochloride are not extensively documented in publicly available literature, the general behavior of tertiary amines suggests that they can undergo photo-oxidative degradation in the atmosphere. This process would likely involve reactions with hydroxyl radicals (OH) and other photochemically generated oxidants. The rate of such degradation would be dependent on various environmental conditions, including solar irradiance, temperature, and the presence of other atmospheric constituents.

Hydrolysis is another potential degradation pathway. Although N,N-dimethylcyclohexylamine is described as being partly soluble in water, the stability of the hydrochloride salt in aqueous environments and its susceptibility to hydrolysis under different pH and temperature conditions would be a critical area for research to fully understand its environmental fate. nih.gov

The following table summarizes the potential abiotic degradation pathways for Cyclohexylamine, N,1-dimethyl-, hydrochloride, based on general chemical principles and limited available data.

| Degradation Pathway | Description | Influencing Factors | Potential Transformation Products (Hypothetical) |

| Oxidation | Reaction with atmospheric oxidants, such as hydroxyl radicals, particularly when exposed to air and light. bdmaee.net | Light intensity, presence of oxidants, temperature | N-oxide derivatives, demethylated products |

| Photolysis | Direct degradation by absorption of solar radiation. The extent of this pathway would depend on the compound's absorption spectrum and quantum yield. | Solar irradiance, wavelength of light | Fragmented molecules, rearranged isomers |

| Hydrolysis | Reaction with water, potentially leading to the cleavage of the N-C bonds. The significance of this pathway for the hydrochloride salt in environmental waters requires further investigation. nih.gov | pH, temperature | Cyclohexanol, dimethylamine (B145610) |

This table is based on general chemical principles and extrapolated data; specific research on Cyclohexylamine, N,1-dimethyl-, hydrochloride is limited.

Biotransformation Studies in Environmental Systems (non-toxicology focus)

Research indicates that N,N-dimethylcyclohexylamine is considered to be biodegradable, with studies showing it can be readily degraded by microorganisms in both soil and water environments. bdmaee.net This biodegradability is a key factor in minimizing its persistence in the environment. bdmaee.net

While specific studies detailing the complete biotransformation pathway of N,N-dimethylcyclohexylamine are scarce, research on analogous compounds provides valuable insights. A notable study on the microbial degradation of cyclohexylamine (a primary amine) by Brevibacterium oxydans IH-35A identified a clear degradation pathway. nih.gov This pathway proceeds through the formation of cyclohexanone (B45756), which is then converted to 6-hexanolactone, followed by 6-hydroxyhexanoate, and ultimately adipate. nih.gov This metabolic route involves enzymes such as CHAM oxidase and CHnone monooxygenase. nih.gov

It is plausible that the biotransformation of N,N-dimethylcyclohexylamine could follow a similar initial step of enzymatic attack on the cyclohexane (B81311) ring. However, the presence of the two methyl groups on the nitrogen atom introduces additional metabolic possibilities, including N-demethylation. Mixed-function oxidase enzymes could potentially produce demethylation products. chemicalbook.com The microbial catabolism of the resulting dimethylamine is also a relevant consideration.

The table below outlines a hypothetical biotransformation pathway for Cyclohexylamine, N,1-dimethyl-, hydrochloride, drawing parallels from the degradation of related compounds.

| Step | Proposed Transformation | Key Intermediate(s) | Potential Microbial Genera (Inferred) |

| Initial Attack | Oxidative deamination or N-demethylation. | N,N-dimethylcyclohexylamine-N-oxide, N-methylcyclohexylamine, Cyclohexanone | Brevibacterium, Pseudomonas, Alcanivorax |

| Ring Cleavage | Monooxygenase-catalyzed opening of the cyclohexane ring. nih.gov | 6-hexanolactone derivatives | Brevibacterium nih.gov |

| Further Degradation | Hydrolysis and subsequent oxidation to form dicarboxylic acids. nih.gov | 6-hydroxyhexanoate derivatives, Adipate derivatives | Brevibacterium nih.gov |

| Mineralization | Complete breakdown to carbon dioxide, water, and inorganic nitrogen. | CO₂, H₂O, NH₄⁺ | Diverse microbial consortia |

This table presents a hypothetical pathway based on studies of analogous compounds; direct research on the biotransformation of Cyclohexylamine, N,1-dimethyl-, hydrochloride is needed for confirmation.

Analytical Detection in Environmental Matrices for Research Purposes

The detection and quantification of Cyclohexylamine, N,1-dimethyl-, hydrochloride in environmental matrices are crucial for fate and transport studies. The analytical methods employed are typically based on chromatographic techniques coupled with mass spectrometry, which offer the necessary selectivity and sensitivity.

For airborne analysis, a specific method has been developed for the determination of N,N-dimethylcyclohexylamine (DMCA). nih.gov This method involves collecting the airborne compound on a Tenax sorbent sample tube treated with hydrochloric acid. nih.gov The collected sample is then desorbed using tetrahydrofuran (B95107) (THF) and sodium hydroxide (B78521) (NaOH) and analyzed by gas chromatography/mass spectrometry (GC/MS) with selected ion monitoring. nih.gov The characteristic ions monitored are m/z 84 and 127. nih.gov This method has been shown to be stable for over 50 days at room temperature and has been validated for concentrations in the range of 1.0 to 4.1 ppm. nih.gov

For aqueous and soil matrices, while specific validated methods for N,N-dimethylcyclohexylamine hydrochloride are not widely published, established analytical protocols for similar amine compounds can be adapted. Solid-phase extraction (SPE) is a common sample preparation technique for concentrating analytes from water samples. For soil samples, extraction is often performed using sonication with a mixture of water and an organic solvent like acetonitrile (B52724), followed by partitioning into a solvent such as dichloromethane. nih.gov

The final determination is typically carried out using either GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS provides excellent separation and identification based on retention time and mass spectra. LC-MS/MS is particularly suitable for polar and non-volatile compounds and offers high sensitivity and selectivity through multiple reaction monitoring (MRM).

The following table summarizes the key aspects of analytical methods applicable to the detection of Cyclohexylamine, N,1-dimethyl-, hydrochloride in various environmental matrices for research purposes.

| Matrix | Sample Preparation | Analytical Technique | Detection Method | Key Parameters Monitored |

| Air | Collection on a Tenax sorbent tube treated with HCl, followed by desorption with THF and NaOH. nih.gov | GC-MS | Selected Ion Monitoring (SIM) | Retention time, mass-to-charge ratios (m/z 84, 127) nih.gov |

| Water | Solid-Phase Extraction (SPE) using appropriate sorbents to concentrate the analyte and remove interfering matrix components. | LC-MS/MS or GC-MS | Multiple Reaction Monitoring (MRM) or SIM | Retention time, precursor and product ion transitions |

| Soil | Sonication-assisted solvent extraction with a water/acetonitrile mixture, followed by liquid-liquid extraction into dichloromethane. nih.gov | GC-MS | Selected Ion Monitoring (SIM) | Retention time, mass-to-charge ratios |

This table provides a general framework for analytical detection; method development and validation would be required for specific research applications.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Traditional synthesis of N,N-dimethylcyclohexylamine, the free base of the hydrochloride salt, often involves methods like the reaction of cyclohexylamine (B46788) with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or direct alkylation. While effective, these methods can present challenges related to reagent use, energy consumption, and waste generation. Future research is increasingly directed toward greener and more sustainable synthetic strategies.

Key areas of exploration include:

Catalytic Hydrogenation: Developing more efficient catalytic systems, potentially using bimetallic catalysts like Palladium-Ruthenium (Pd-Ru), could enable direct synthesis from readily available precursors like nitroarenes under milder conditions. This approach offers a pathway to reduce reliance on harsh reagents.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), presents a promising avenue for the asymmetric synthesis of cyclohexylamine derivatives. This method offers high selectivity and operates under environmentally benign aqueous conditions, aligning with the principles of green chemistry.

Flow Chemistry: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and reduced waste streams.

Sustainable Catalysts: Research into catalysts based on earth-abundant and non-toxic metals, such as zinc oxide nanocrystals, is gaining traction for various organic transformations and could be adapted for amine synthesis. These catalysts are often more economical and environmentally friendly than their precious metal counterparts.

Table 1: Comparison of Synthetic Methodologies for Substituted Amines

| Methodology | Traditional Approach (e.g., Eschweiler-Clarke) | Emerging Sustainable Approach (e.g., Biocatalysis) |

|---|---|---|

| Reagents | Formaldehyde, Formic Acid | Enzymes (e.g., IREDs), Simple precursors |

| Solvents | Often organic solvents | Primarily aqueous |

| Conditions | Elevated temperatures | Mild, near-ambient temperatures |

| Byproducts | Stoichiometric waste | Minimal, often just water |

| Selectivity | Moderate to good | High to excellent stereoselectivity |

Design of Advanced Functional Materials Incorporating N,1-Dimethylcyclohexylamine Scaffolds

The rigid cyclohexane (B81311) ring and the functional tertiary amine group make the N,1-dimethylcyclohexylamine scaffold an attractive building block for advanced materials. Its established use as a catalyst in polyurethane foam production highlights its potential in polymer science.

Future research is focused on leveraging this scaffold for:

Smart Polymers and Coatings: Incorporating the N,1-dimethylcyclohexylamine moiety into polymer chains could create materials responsive to stimuli like pH or temperature. The amine group can act as a protonation site, altering the polymer's solubility or conformation. Such materials could find use in advanced coating systems, drug delivery, and sensors.

Carbon Capture Technologies: Amine-based materials are at the forefront of CO2 capture research. The N,1-dimethylcyclohexylamine scaffold could be integrated into solid sorbents or "switchable hydrophilicity solvents." These solvents can reversibly change their miscibility with water in response to a CO2 trigger, offering an energy-efficient method for capturing and releasing carbon dioxide.

Metal-Organic Frameworks (MOFs): The amine can serve as a ligand or a functional group within the pores of MOFs. This could tailor the framework's properties for specific applications, such as gas storage, separation, or heterogeneous catalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules. For N,1-dimethylcyclohexylamine and its derivatives, these computational tools offer significant potential.

Emerging applications include:

De Novo Design: Generative AI models can design novel molecules based on the N,1-dimethylcyclohexylamine scaffold. By defining desired physicochemical or biological properties, these models can propose new structures with enhanced performance for specific applications, such as improved catalytic activity or binding affinity to a target.

Property Prediction: Machine learning algorithms can be trained on existing chemical data to predict the properties of new, unsynthesized derivatives. This includes predicting solubility, thermal stability, and reactivity, which can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis.

Reaction Optimization: AI can be used to predict the optimal conditions for synthesizing derivatives, identifying the best catalysts, solvents, and temperatures to maximize yield and minimize byproducts.

Table 2: Potential AI/ML Applications for N,1-Dimethylcyclohexylamine Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Generative Modeling | Design novel derivatives with tailored properties. | Accelerate discovery of new functional materials or therapeutic agents. |

| Predictive Analytics | Forecast physicochemical properties (e.g., solubility, stability). | Reduce experimental costs by prioritizing high-potential candidates. |

| Reaction Informatics | Optimize synthetic routes and reaction conditions. | Improve synthesis efficiency, yield, and sustainability. |

Interdisciplinary Research with N,1-Dimethylcyclohexylamine Derivatives

The versatility of the N,1-dimethylcyclohexylamine structure makes it a valuable platform for interdisciplinary research, bridging synthetic chemistry with materials science, biology, and environmental science.

Future collaborative efforts could focus on:

Agrochemicals: Exploring derivatives for potential use as growth-regulating agents for agricultural crops. The cyclohexylamine scaffold is present in various biologically active compounds, suggesting that novel derivatives could be developed and tested in collaboration with agricultural scientists.

Pharmaceuticals: While outside the scope of direct therapeutic application, the scaffold can be used in medicinal chemistry as a building block for synthesizing more complex molecules. Its role as a catalyst in specific organic reactions, like the Strecker reaction for synthesizing alpha-amino acids, is also of interest.

Environmental Remediation: The development of switchable hydrophilicity solvents based on this amine for applications like lipid extraction from algae for biofuels or delamination of multi-layered packaging for recycling represents a key intersection of chemistry and environmental engineering.

By fostering collaboration between these diverse fields, researchers can unlock new applications and address complex scientific challenges, leveraging the unique chemical attributes of N,1-dimethylcyclohexylamine and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclohexylamine, N,1-dimethyl-, hydrochloride, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : Alkylation of cyclohexylamine with methylating agents (e.g., methyl chloride) in the presence of a base (e.g., NaOH) to introduce the first methyl group.

- Step 2 : A second methylation step using dimethyl sulfate or iodomethane under controlled pH (~8–10) to achieve the N,1-dimethyl substitution .

- Step 3 : Hydrochloride salt formation via titration with HCl in anhydrous ethanol, followed by recrystallization for purity .

- Critical Conditions : Temperature (20–40°C for alkylation), solvent polarity (ethanol/water mixtures), and stoichiometric excess of methylating agents (1.5:1 molar ratio) to minimize byproducts .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methyl group positions and cyclohexane ring conformation (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., m/z 163.16 for [C₉H₂₀N]⁺) and isotopic Cl pattern .

- X-ray Crystallography : Resolve crystal structure, particularly for enantiomeric purity in asymmetric syntheses .

- Thermogravimetric Analysis (TGA) : Assess salt stability (decomposition >200°C) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with dopamine D3 receptors, and how does structural modification alter selectivity?

- Mechanism :

- The cyclohexyl group provides hydrophobic interactions with the receptor’s transmembrane domain, while the dimethylamine moiety forms hydrogen bonds with Asp110 in the binding pocket .

- Selectivity : Substituting the methyl groups with bulkier alkyl chains (e.g., ethyl) reduces D3 affinity by 80% due to steric hindrance, as shown in comparative docking studies .

- Experimental Validation : Radioligand binding assays (e.g., using [³H]spiperone) on transfected HEK293 cells, with IC₅₀ values <100 nM for D3 vs. >1 µM for D2 receptors .

Q. How should researchers design long-term toxicity studies to address conflicting data on carcinogenic potential?

- Study Design :

- Dosage : Use multiple doses (e.g., 50, 150, 300 mg/kg/day) based on prior NOAEL (No Observed Adverse Effect Level) of 25 mg/kg/day in rats .

- Endpoints : Monitor bladder histopathology (transitional epithelium hyperplasia) and hepatic vacuolization, with biannual urinalysis for nitrosamine metabolites .

- Species : Include both rodents (Sprague-Dawley rats) and non-rodents (Beagle dogs) to assess interspecies variability .

- Contradiction Resolution : Meta-analysis of Gaunt et al. (1976) vs. Oser et al. (1976) suggests species-specific bladder tumor susceptibility; prioritize transgenic models (e.g., TP53 knockouts) for human relevance .

Q. What computational and experimental approaches resolve discrepancies in reported solubility and stability profiles?

- Approaches :

- Molecular Dynamics Simulations : Predict solubility in polar solvents (e.g., water solubility ~15 mg/mL at 25°C) by modeling salt dissociation .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; HPLC monitoring shows <5% degradation if protected from light .

- Controlled pH Studies : Solubility decreases sharply below pH 3 due to protonation of the amine group (pKa ~10.2) .

Comparative Analysis

Q. How do the physicochemical and biological properties of N,1-dimethylcyclohexylamine hydrochloride compare to related cyclohexylamine derivatives?

- Key Comparisons :

| Property | N,1-Dimethyl | Cyclohexylamine | N-Ethyl Derivative |

|---|---|---|---|

| Solubility (H₂O) | 15 mg/mL | 50 mg/mL | 8 mg/mL |

| LogP | 2.1 | 1.5 | 2.8 |

| D3 Receptor IC₅₀ | 85 nM | >10 µM | 120 nM |

| Hepatic Clearance (Rat) | 22 mL/min/kg | 35 mL/min/kg | 18 mL/min/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.